molecular formula C6H3BrF3N B055962 6-Bromo-2,3,4-trifluoroaniline CAS No. 122375-82-0

6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962
CAS No.: 122375-82-0
M. Wt: 225.99 g/mol
InChI Key: AKJNEERVRJOBPD-UHFFFAOYSA-N
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Description

FR 58664 is a chemical compound known for its application in the treatment of heart failure disease . It has garnered significant attention in the scientific community due to its potential therapeutic benefits and unique chemical properties.

Scientific Research Applications

FR 58664 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.

    Biology: It is used in studies of cellular processes and molecular interactions.

    Medicine: It is investigated for its potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases.

    Industry: It is used in the development of new pharmaceuticals and chemical products

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Preparation Methods

The synthesis of FR 58664 involves a series of chemical reactions that result in the formation of its complex molecular structure. The synthetic route typically includes the following steps:

    Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through various chemical reactions such as alkylation, acylation, and condensation.

    Cyclization: The intermediate compounds undergo cyclization to form the core structure of FR 58664.

    Functional Group Modifications:

Industrial production methods for FR 58664 are designed to optimize yield and purity while minimizing production costs. These methods often involve large-scale chemical reactors and advanced purification techniques to ensure the compound meets stringent quality standards .

Chemical Reactions Analysis

FR 58664 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of FR 58664 may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of FR 58664 involves its interaction with specific molecular targets in the body. It exerts its effects by modulating the activity of certain enzymes and receptors involved in cardiovascular function. The pathways involved in its mechanism of action include the regulation of ion channels, modulation of signal transduction pathways, and alteration of gene expression .

Comparison with Similar Compounds

FR 58664 can be compared with other similar compounds used in the treatment of heart failure, such as:

    Digoxin: A well-known cardiac glycoside used to treat heart failure and atrial fibrillation.

    Milrinone: A phosphodiesterase inhibitor used to improve heart contractility.

    Levosimendan: A calcium sensitizer used to enhance cardiac function.

FR 58664 is unique in its chemical structure and mechanism of action, which may offer advantages in terms of efficacy and safety compared to these similar compounds .

Properties

IUPAC Name

6-bromo-2,3,4-trifluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJNEERVRJOBPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350792
Record name 6-bromo-2,3,4-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122375-82-0
Record name 6-Bromo-2,3,4-trifluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122375-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2,3,4-trifluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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